
Technical Guide: 2,3-Dibromo-5-methylbenzoic
Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2,3-Dibromo-5-methylbenzoic acid

CAS No.: 154257-79-1

Cat. No.: B3348082

Get Quote

Core Identity & Synthetic Applications in Drug Discovery

Executive Summary
2,3-Dibromo-5-methylbenzoic acid (CAS 154257-79-1) is a highly functionalized aromatic

intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical

scaffolds.[1][2][3] Distinguished by its specific 2,3-dibromo substitution pattern, it serves as a

critical electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)

and a precursor for nucleophilic aromatic substitution. Its structural rigidity and halogen density

make it invaluable for modulating lipophilicity and metabolic stability in late-stage drug

candidates, particularly in the development of antibacterial pyrrole derivatives and dopamine

receptor modulators.

Chemical Identification & Physicochemical
Properties[4][5][6][7][8]
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Parameter Value

Chemical Name 2,3-Dibromo-5-methylbenzoic acid

CAS Registry Number 154257-79-1

Molecular Formula C₈H₆Br₂O₂

Molecular Weight 293.94 g/mol

SMILES CC1=CC(C(=O)O)=C(Br)C(Br)=C1

InChI Key JQQDDONAAILJIT-UHFFFAOYSA-N

MDL Number MFCD24107268

Physical Properties[8]
Appearance: Off-white to pale yellow crystalline solid.

Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate, DCM); sparingly

soluble in water.

Acidity (Calculated pKa): ~2.8 – 3.2 (The ortho-bromo substituent enhances acidity via

inductive electron withdrawal and steric inhibition of resonance).

Melting Point: Typically >150°C (Derivative dependent; specific experimental values vary by

recrystallization solvent).

Synthetic Pathways & Experimental Protocols
The primary route to 2,3-dibromo-5-methylbenzoic acid involves a Sandmeyer-type

transformation starting from the commercially available aniline derivative, 2-amino-3-bromo-5-

methylbenzoic acid (3-bromo-5-methylanthranilic acid). This method ensures high

regioselectivity, leveraging the existing amino group to install the second bromine atom at the

C2 position.

Synthesis Workflow Diagram (DOT)
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Figure 1: Regioselective synthesis via Sandmeyer transformation of the anthranilic acid

precursor.

Detailed Experimental Protocol
Objective: Synthesis of 2,3-dibromo-5-methylbenzoic acid from 2-amino-3-bromo-5-

methylbenzoic acid.

Reagents:

Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid (1.0 equiv)

Sodium Nitrite (NaNO₂, 1.0–1.1 equiv)

Hydrobromic Acid (HBr, 48% aq., excess)

Copper(I) Bromide (CuBr, 1.0–1.5 equiv)

Solvent: Acetic Acid / Water[4]

Step-by-Step Methodology:

Diazotization:

Dissolve 2-amino-3-bromo-5-methylbenzoic acid (e.g., 10 mmol) in acetic acid (12 mL)

and cool the solution to 0°C in an ice bath.

Add 48% aqueous HBr (30 mmol) slowly to maintain temperature.
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Dropwise add a solution of NaNO₂ (10 mmol) in water (5 mL).[4] Stir for 10–15 minutes at

0°C to generate the diazonium salt. Critical: Maintain temperature <5°C to prevent

decomposition.

Sandmeyer Reaction:

Prepare a separate vessel with CuBr (excess) dissolved in HBr or suspended in water.

Slowly transfer the cold diazonium solution into the CuBr mixture while stirring vigorously.

Allow the mixture to warm to room temperature and then heat (if necessary, typically 60–

80°C) until nitrogen evolution ceases.

Workup & Isolation:

Cool the reaction mixture and dilute with water.

Extract the aqueous phase with Ethyl Acetate (3x).[4][5]

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.[6]

Purification: Recrystallize from Ethanol/Water or purify via column chromatography

(Hexanes:Ethyl Acetate gradient) to yield the title compound.

Applications in Drug Discovery
Structural Activity Relationship (SAR) Utility
The 2,3-dibromo motif is sterically congested and highly electron-deficient. In drug design, this

moiety is utilized to:

Lock Conformation: The bulky bromine atoms at positions 2 and 3 force the carboxylic acid

(or derived amide) out of planarity with the phenyl ring, creating a specific 3D vector for

receptor binding.

Enhance Metabolic Stability: Halogenation blocks metabolic oxidation sites on the aromatic

ring.
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Facilitate Late-Stage Diversification: The C-Br bonds have different reactivities. The C2-Br

(ortho to carboxyl) is more activated towards nucleophilic aromatic substitution (SɴAr) or

metal-halogen exchange compared to the C3-Br, allowing for sequential functionalization.

Key Therapeutic Areas
Dopamine Receptor Modulators: Derivatives of this acid have been cited in patents (e.g.,

US7528134B2) for treating sexual dysfunction, acting as antagonists or modulators of D-like

receptors.

Antibacterial Agents: Used as a scaffold for pyrrole-derivative antibiotics, where the benzoic

acid moiety serves as a linker to target bacterial DNA gyrase or Topoisomerase IV.

Agrochemicals: Structurally related to the anthranilic diamide class of insecticides (e.g.,

Chlorantraniliprole), where the 2,3-substitution pattern is critical for ryanodine receptor

affinity.

Safety & Handling (SDS Highlights)
GHS Classification:

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause

respiratory irritation (H335).

Handling: Use in a fume hood. Avoid dust formation.

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under

recommended storage conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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